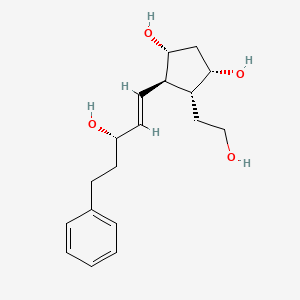![molecular formula C6H10FK2O8P B15354597 dipotassium;[(2R,3S,4S,5R)-5-fluoro-3,4,6-trihydroxyoxan-2-yl]methyl phosphate](/img/structure/B15354597.png)
dipotassium;[(2R,3S,4S,5R)-5-fluoro-3,4,6-trihydroxyoxan-2-yl]methyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium;[(2R,3S,4S,5R)-5-fluoro-3,4,6-trihydroxyoxan-2-yl]methyl phosphate is a chemical compound with a complex structure, primarily used in scientific research and various industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dipotassium;[(2R,3S,4S,5R)-5-fluoro-3,4,6-trihydroxyoxan-2-yl]methyl phosphate involves several steps, starting with the preparation of the core structure, followed by the introduction of the phosphate group and the subsequent formation of the dipotassium salt. The reaction conditions typically include the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high purity and yield. The process may also include purification steps such as crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Dipotassium;[(2R,3S,4S,5R)-5-fluoro-3,4,6-trihydroxyoxan-2-yl]methyl phosphate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the specific type of reaction, with factors such as temperature, pressure, and solvent choice playing a crucial role.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, dipotassium;[(2R,3S,4S,5R)-5-fluoro-3,4,6-trihydroxyoxan-2-yl]methyl phosphate is used as a reagent in various synthetic pathways and as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is utilized to study metabolic pathways and enzyme activities. It can serve as a substrate or inhibitor in biochemical assays to understand the role of specific enzymes and metabolic processes.
Medicine: In the field of medicine, this compound has potential applications in drug development and as a therapeutic agent. Its unique structure and properties make it a candidate for the design of new drugs targeting various diseases.
Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which dipotassium;[(2R,3S,4S,5R)-5-fluoro-3,4,6-trihydroxyoxan-2-yl]methyl phosphate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Some compounds similar to dipotassium;[(2R,3S,4S,5R)-5-fluoro-3,4,6-trihydroxyoxan-2-yl]methyl phosphate include other phosphate esters, fluorinated sugars, and related glycosides. These compounds share structural similarities and may exhibit similar reactivity and biological activity.
Uniqueness: What sets this compound apart from its similar compounds is its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical and biological properties.
Properties
Molecular Formula |
C6H10FK2O8P |
|---|---|
Molecular Weight |
338.31 g/mol |
IUPAC Name |
dipotassium;[(2R,3S,4S,5R)-5-fluoro-3,4,6-trihydroxyoxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C6H12FO8P.2K/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13;;/h2-6,8-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4-,5-,6?;;/m1../s1 |
InChI Key |
XGIRZBVVCZSBIW-QOJDFBNTSA-L |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)F)O)O)OP(=O)([O-])[O-].[K+].[K+] |
Canonical SMILES |
C(C1C(C(C(C(O1)O)F)O)O)OP(=O)([O-])[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(5-Chlorothiophen-2-yl)ethyl]piperazine](/img/structure/B15354514.png)





![(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpyrrolidine-2-carboxylic acid](/img/structure/B15354580.png)
![Cyclohexylmethyl 7-((2R,4aR,5R,7aR)-2-(1,1-Difluoropentyl)-2-hydroxy-6-oxooctahydrocyclopenta[b]pyran-5-yl)heptanoate](/img/structure/B15354588.png)
![N-(2',5-Dimethoxy-[3,4'-bipyridin]-6-yl)-5-fluoro-2-methoxybenzamide](/img/structure/B15354596.png)




![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-phenylbutanoic acid](/img/structure/B15354622.png)
